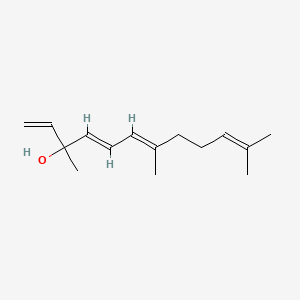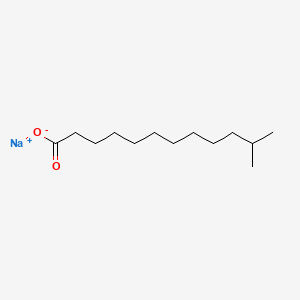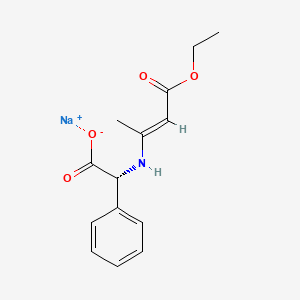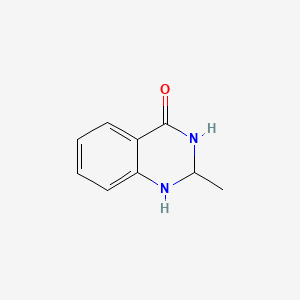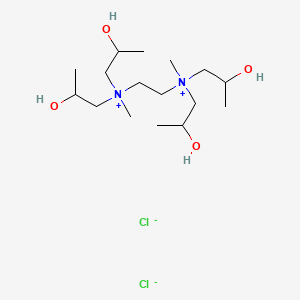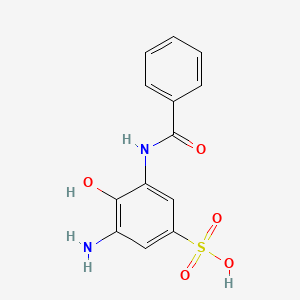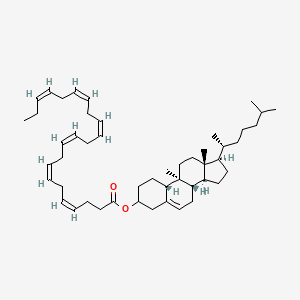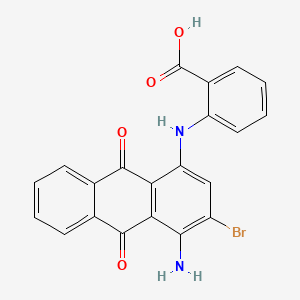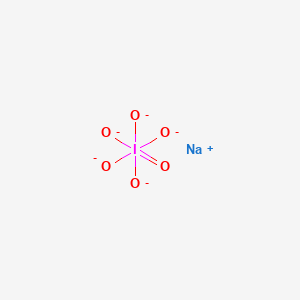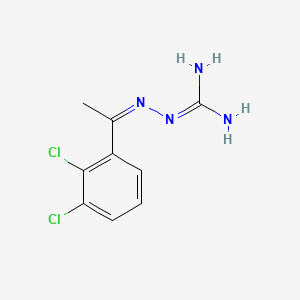
3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine is a chemical compound with the molecular formula C9H10Cl2N4 It is characterized by the presence of a dichlorophenyl group attached to an ethylidene carbazamidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine typically involves the reaction of 2,3-dichlorobenzaldehyde with aminoguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2,3-dichlorobenzaldehyde and aminoguanidine.
Solvent: Ethanol.
Reaction Conditions: Heating the reaction mixture to reflux temperature.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-(1-(2,3-Dichlorophenyl)ethylidene)carbazamidine can be compared with other similar compounds, such as:
3-(1-(2,4-Dichlorophenyl)ethylidene)carbazamidine: Similar structure but with different chlorine substitution pattern.
3-(1-(2,3-Dichlorophenyl)ethylidene)thiourea: Contains a thiourea group instead of a carbazamidine group.
3-(1-(2,3-Dichlorophenyl)ethylidene)guanidine: Contains a guanidine group instead of a carbazamidine group.
特性
CAS番号 |
94213-43-1 |
|---|---|
分子式 |
C9H10Cl2N4 |
分子量 |
245.11 g/mol |
IUPAC名 |
2-[(Z)-1-(2,3-dichlorophenyl)ethylideneamino]guanidine |
InChI |
InChI=1S/C9H10Cl2N4/c1-5(14-15-9(12)13)6-3-2-4-7(10)8(6)11/h2-4H,1H3,(H4,12,13,15)/b14-5- |
InChIキー |
MLWONQDCGJOILV-RZNTYIFUSA-N |
異性体SMILES |
C/C(=N/N=C(N)N)/C1=C(C(=CC=C1)Cl)Cl |
正規SMILES |
CC(=NN=C(N)N)C1=C(C(=CC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


